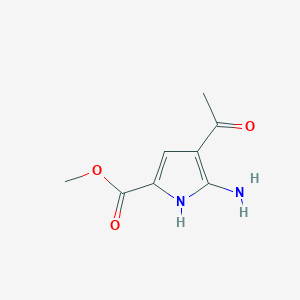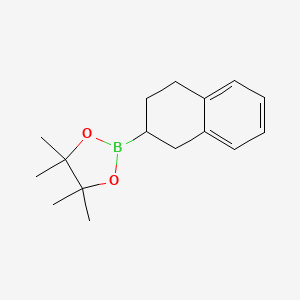
methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 1269824-46-5 . It has a molecular weight of 182.18 and its molecular formula is C8H10N2O3 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate” could potentially involve a multi-step reaction . The first step could involve sodium nitrite in water and acetic acid at 18 - 65 °C for 48 hours . The second step could involve potassium hydroxide at 70 °C for 0.5 hours . The final step could involve thiophene at 270 °C for 0.17 hours .Chemical Reactions Analysis
While specific chemical reactions involving “methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate” were not found, pyrrole compounds in general can undergo a variety of reactions . For instance, the Paal-Knorr pyrrole synthesis involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water . Another reaction involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles catalyzed by a stable manganese complex .Physical And Chemical Properties Analysis
“Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate” has a number of physical and chemical properties. It has a molar refractivity of 46.67 . Its water solubility is calculated to be 5.09 mg/ml . It has a lipophilicity Log Po/w (iLOGP) of 1.35 .Wissenschaftliche Forschungsanwendungen
Diabetes Research and Biomarkers
Pyrrole-2-carboxaldehyde derivatives, including Py-2-C, have been isolated from various natural sources such as fungi, plants (roots, leaves, and seeds), and microorganisms. Notably, the well-known diabetes molecular marker, pyrraline , contains a Py-2-C skeleton. Py-2-C compounds can be produced in vivo through sequential reactions involving glucose and amino acid derivatives. Researchers have explored their role in diabetes management and early detection .
Cytotoxic Activity and Cancer Research
Some Py-2-C derivatives exhibit cytotoxic activity against cancer cell lines. These compounds could potentially serve as leads for developing anticancer agents. Further investigations are needed to understand their mechanisms of action and optimize their efficacy .
Anti-Inflammatory and Analgesic Properties
Certain Py-2-C-containing compounds have demonstrated anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed promising results. These findings suggest potential therapeutic applications in pain management and inflammation-related disorders .
Natural Product Exploration
Researchers have investigated the natural sources of Py-2-C derivatives, emphasizing their structural characteristics and physiological activities. By studying these compounds in their native contexts, scientists aim to uncover novel bioactive molecules with potential therapeutic benefits .
Chemical Synthesis and Structure–Activity Relationship (SAR) Studies
Chemical synthesis of Py-2-C derivatives allows researchers to explore their SAR. Understanding how structural modifications impact biological activity is crucial for drug development. Investigating Py-2-C analogs and their effects on various biological pathways can provide valuable insights .
Microbial Metabolism and Environmental Implications
Py-2-C compounds are produced by microorganisms during metabolic processes. Studying their role in microbial ecosystems and environmental interactions can shed light on their ecological significance and potential applications in bioremediation or environmental monitoring .
Safety and Hazards
“Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate” has several safety and hazard statements associated with it. It has the signal word “Warning” and the hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Eigenschaften
IUPAC Name |
methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-4(11)5-3-6(8(12)13-2)10-7(5)9/h3,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYQEWBTMKRFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2777615.png)

![N-(acetyloxy)-N-[(E)-(3-nitrophenyl)methylidene]amine](/img/structure/B2777620.png)
![Tert-butyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2777621.png)
![5-[(Z)-phenylmethylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B2777622.png)


![{4-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}methanol](/img/structure/B2777626.png)
![1-(3-((4-(Trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2777628.png)


![Tert-butyl 4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2777632.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2777633.png)